molecular formula C8H9BrCl2N2 B13548155 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

Cat. No.: B13548155
M. Wt: 283.98 g/mol
InChI Key: KAYGTZQMSIZWHV-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride is a chemical compound with the molecular formula C8H7BrClN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol: A similar compound with a hydroxyl group instead of an amine.

    3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: A ketone derivative of the compound.

Uniqueness

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride is unique due to its specific combination of bromine, chlorine, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9BrCl2N2

Molecular Weight

283.98 g/mol

IUPAC Name

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H8BrClN2.ClH/c9-5-3-4-1-2-6(11)7(4)12-8(5)10;/h3,6H,1-2,11H2;1H

InChI Key

KAYGTZQMSIZWHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1N)Cl)Br.Cl

Origin of Product

United States

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